molecular formula C20H12ClNO4 B13135839 1-Amino-3-chloro-4-hydroxy-2-phenoxyanthraquinone CAS No. 34391-96-3

1-Amino-3-chloro-4-hydroxy-2-phenoxyanthraquinone

Cat. No.: B13135839
CAS No.: 34391-96-3
M. Wt: 365.8 g/mol
InChI Key: JYEYYBHLLCRINZ-UHFFFAOYSA-N
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Description

1-amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthraquinone core, followed by specific substitutions to introduce the amino, chloro, hydroxy, and phenoxy groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds .

Scientific Research Applications

1-amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione
  • 1-amino-3-chloro-2-phenoxyanthracene-9,10-dione
  • 1-amino-3-chloro-4-hydroxyanthracene-9,10-dione

Uniqueness

1-amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

34391-96-3

Molecular Formula

C20H12ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

1-amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione

InChI

InChI=1S/C20H12ClNO4/c21-15-19(25)14-13(16(22)20(15)26-10-6-2-1-3-7-10)17(23)11-8-4-5-9-12(11)18(14)24/h1-9,25H,22H2

InChI Key

JYEYYBHLLCRINZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2Cl)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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